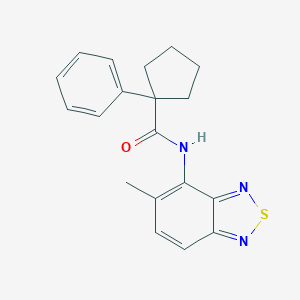
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide (MBX-8025) is a novel compound that has been of significant interest in scientific research. It is a synthetic compound that was developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. The compound has been shown to possess promising pharmacological properties that make it a potential candidate for further development and investigation.
作用机制
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the activation of a nuclear receptor called peroxisome proliferator-activated receptor alpha (PPARα). PPARα plays a key role in the regulation of lipid and glucose metabolism, and its activation by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce plasma triglyceride and cholesterol levels, as well as liver fat accumulation. It has also been shown to improve insulin sensitivity and glucose tolerance. These effects are thought to be mediated by the activation of PPARα and the subsequent regulation of genes involved in lipid and glucose metabolism.
实验室实验的优点和局限性
One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide for lab experiments is that it has been extensively studied in preclinical models and has shown promising results in terms of its lipid-lowering and metabolic effects. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
未来方向
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide. One area of interest is the potential use of the compound in the treatment of non-alcoholic fatty liver disease, a condition that is becoming increasingly prevalent worldwide. Another area of interest is the potential use of the compound in combination with other lipid-lowering agents to achieve synergistic effects. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, which will require clinical trials to be conducted.
合成方法
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide involves a multi-step process that begins with the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine. The amine is then reacted with 1-phenylcyclopentanecarboxylic acid to form the corresponding amide. The final step involves the introduction of a cyano group to the benzothiadiazole ring, which is accomplished through a reaction with acetyl cyanide. The resulting compound is this compound.
科学研究应用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess potent lipid-lowering effects, which make it a potential treatment for dyslipidemia and other metabolic disorders. In addition, the compound has been shown to reduce liver fat accumulation and improve insulin sensitivity, making it a promising candidate for the treatment of non-alcoholic fatty liver disease.
属性
分子式 |
C19H19N3OS |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H19N3OS/c1-13-9-10-15-17(22-24-21-15)16(13)20-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,20,23) |
InChI 键 |
UJKCSPAAQYZTFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



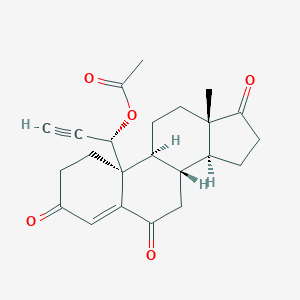

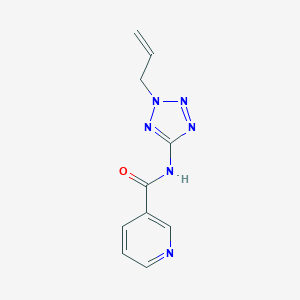
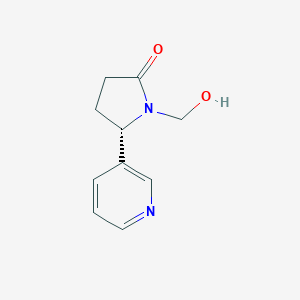

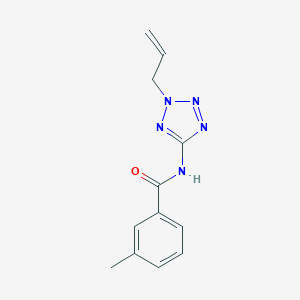
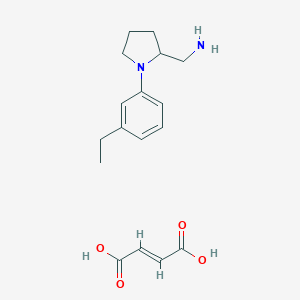

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)